N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.10923335 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Scalable Production
The development of scalable syntheses for complex molecules is crucial in research and industrial applications. For instance, the scalable synthesis of VEGFR inhibitor AG-28262 demonstrates the importance of developing efficient routes for the production of biologically active compounds. Key steps involve a two-step thiophenol alkylation/cyclization protocol, demonstrating the relevance of such compounds in medicinal chemistry and drug development processes (R. Scott et al., 2006).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of new compounds for antimicrobial and antioxidant activities are fundamental research applications. A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids revealed compounds exhibiting promising antimicrobial activity against tested microorganisms and significant radical scavenging and ferrous ion chelating activity (M. A. Sindhe et al., 2016).
Anti-inflammatory and Immunosuppressive Properties
Thionamides and related heterocyclic thioderivatives, such as N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide, have been shown to exhibit direct anti-inflammatory and immunosuppressive properties. These effects are mediated through inhibition of proinflammatory cytokines and suppression of the NF-κB pathway, suggesting potential applications in the treatment of inflammatory diseases (M. Humar et al., 2008).
Photophysical Properties
The synthesis of 2-azaindolizines and their photophysical properties highlight the application of imidazole derivatives in the development of fluorescent compounds. These compounds can be used in various fields such as materials science and biological imaging, demonstrating the versatility of imidazole derivatives in scientific research (F. Shibahara et al., 2006).
Herbicidal Activities
The design and synthesis of compounds with potential applications in agriculture, such as herbicidal activities, are another area of interest. For example, the synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides demonstrated herbicidal activities, showcasing the agricultural applications of these compounds (Tianrui Ren et al., 2000).
Antituberculosis Agents
Imidazole derivatives are also being explored as new antitubercular agents. A study identified imidazo[1,2-a]pyridine carboxamides as promising candidates against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential in addressing global health challenges (Zhaoyang Wu et al., 2016).
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-11(2)18-8-12(10)13(17)15-4-3-6-16-7-5-14-9-16/h5,7-9H,3-4,6H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLLEBSNMPDKIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NCCCN2C=CN=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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